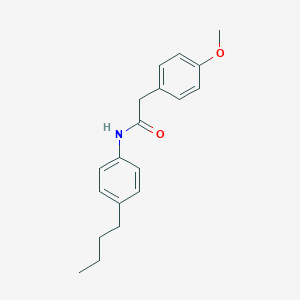![molecular formula C22H21NO B291784 N-[2-(PROPAN-2-YL)PHENYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B291784.png)
N-[2-(PROPAN-2-YL)PHENYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(PROPAN-2-YL)PHENYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl core with a carboxamide group attached to one of the phenyl rings and an isopropyl group attached to the other phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(PROPAN-2-YL)PHENYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using an appropriate amine and a carboxylic acid derivative.
Attachment of Isopropyl Group: The isopropyl group can be introduced through a Friedel-Crafts alkylation reaction using isopropyl chloride and a Lewis acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Preparation: Sourcing and purification of starting materials such as halogenated benzene, boronic acid, amine, and isopropyl chloride.
Reaction Optimization: Optimization of reaction conditions to maximize yield and purity, including temperature, pressure, and catalyst concentration.
Purification: Purification of the final product through techniques such as recrystallization, chromatography, or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(PROPAN-2-YL)PHENYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the phenyl rings can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Electrophilic aromatic substitution using reagents such as nitrating mixture (HNO3/H2SO4), halogenating agents (Br2/FeBr3), and sulfonating agents (SO3/H2SO4).
Major Products
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro, halogen, or sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2-(PROPAN-2-YL)PHENYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of N-[2-(PROPAN-2-YL)PHENYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors on the cell surface or within the cell, leading to modulation of cellular signaling pathways.
Enzyme Inhibition: Inhibition of key enzymes involved in metabolic or signaling pathways, resulting in altered cellular functions.
Gene Expression Modulation: Regulation of gene expression through interaction with transcription factors or epigenetic modifications.
Vergleich Mit ähnlichen Verbindungen
N-[2-(PROPAN-2-YL)PHENYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE can be compared with other similar compounds, such as:
Biphenyl Carboxamides: Compounds with similar biphenyl core and carboxamide group but different substituents on the phenyl rings.
Isopropyl-Substituted Aromatics: Compounds with isopropyl groups attached to aromatic rings but different functional groups.
Amide Derivatives: Compounds with amide functional groups but different aromatic or aliphatic backbones.
The uniqueness of this compound lies in its specific combination of biphenyl core, carboxamide group, and isopropyl substituent, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C22H21NO |
|---|---|
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
4-phenyl-N-(2-propan-2-ylphenyl)benzamide |
InChI |
InChI=1S/C22H21NO/c1-16(2)20-10-6-7-11-21(20)23-22(24)19-14-12-18(13-15-19)17-8-4-3-5-9-17/h3-16H,1-2H3,(H,23,24) |
InChI-Schlüssel |
ZFWFMZSTDBVXNY-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



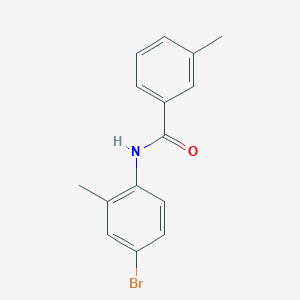
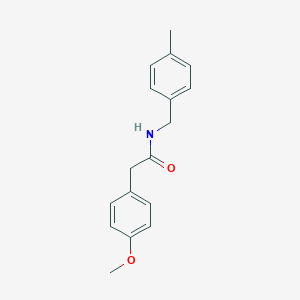

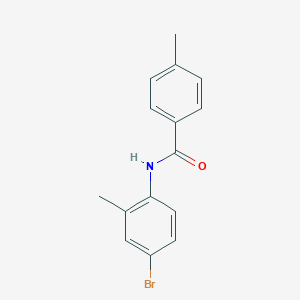

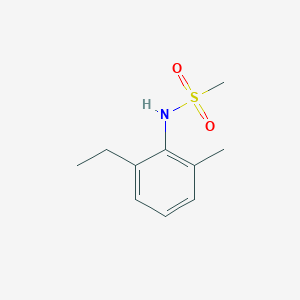
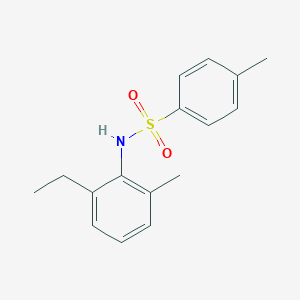
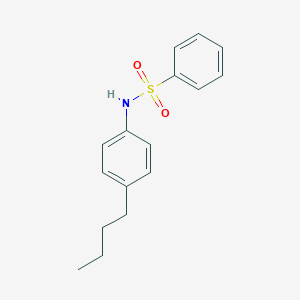
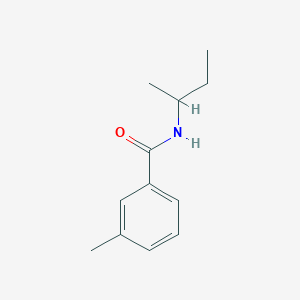
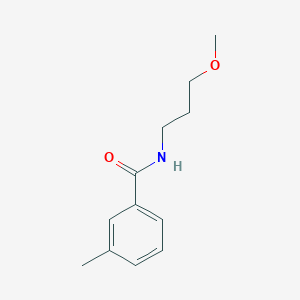
![Dimethyl 5-[(3-methylbenzoyl)amino]isophthalate](/img/structure/B291722.png)
![Dimethyl 2-[(3-methylbenzoyl)amino]terephthalate](/img/structure/B291723.png)
